Benzyl 2,3,4-Tri-O-benzyl-D-glucuronate
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Overview
Description
Benzyl 2,3,4-Tri-O-benzyl-D-glucuronate is a chemical compound that belongs to the family of glucuronides. It is a white crystalline powder that is soluble in organic solvents but insoluble in water. Benzyl 2,3,4-Tri-O-benzyl-D-glucuronate has gained significant attention in the scientific community due to its potential applications in the field of drug delivery and cancer treatment.
Scientific Research Applications
Building Block in Carbohydrate Chemistry
Benzyl 2,3,4-Tri-O-benzyl-D-glucuronate is a widely used building block in carbohydrate chemistry . It is synthesized through an efficient three-step process, which involves the selective debenzylation-acetylation of perbenzylated beta-glucose using ZnCl2-Ac2O-HOAc .
Synthesis of Ester Derivatives
This compound has been used in the synthesis of ester derivatives . These ester derivatives have various applications in the pharmaceutical industry, food industry, and as biodegradable detergents .
Preparation of Glycosyl Donors
Protected carbohydrate hemiacetals, such as Benzyl 2,3,4-Tri-O-benzyl-D-glucuronate, can be converted into glycosyl donors . These donors are used in various chemical reactions and have applications in the synthesis of complex carbohydrates.
Substrate for Nucleophilic Addition Reactions
This compound can also be used as a substrate for nucleophilic addition reactions . This is particularly useful in the synthesis of complex organic compounds.
Mechanism of Action
Target of Action
Benzyl 2,3,4-Tri-O-benzyl-D-glucuronate is a complex compound that is used extensively in the biomedical sector for drug formulation and disease investigation The primary targets of this compound are not explicitly mentioned in the available resources
Mode of Action
It’s known that it plays an integral role as a precursor in synthesizing glucuronide conjugates . These conjugates are crucial in the metabolism of many drugs, facilitating their excretion from the body.
Biochemical Pathways
The compound is involved in the glucuronidation pathway, a major phase II metabolic pathway in the body. Glucuronidation helps to make substances more water-soluble and therefore more easily excreted via the kidneys . The specific biochemical pathways affected by this compound and their downstream effects would require further investigation.
Pharmacokinetics
As a glucuronide conjugate precursor, it’s likely to be involved in drug metabolism processes .
Result of Action
The result of the action of Benzyl 2,3,4-Tri-O-benzyl-D-glucuronate is its contribution to the formation of glucuronide conjugates, which are critical for drug metabolism and excretion
properties
IUPAC Name |
benzyl (2S,3S,4S,5R)-6-hydroxy-3,4,5-tris(phenylmethoxy)oxane-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H34O7/c35-33(40-24-28-19-11-4-12-20-28)32-30(38-22-26-15-7-2-8-16-26)29(37-21-25-13-5-1-6-14-25)31(34(36)41-32)39-23-27-17-9-3-10-18-27/h1-20,29-32,34,36H,21-24H2/t29-,30-,31+,32-,34?/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGZVCCVFRMQHQJ-NVUQYOTJSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2C(C(OC(C2OCC3=CC=CC=C3)O)C(=O)OCC4=CC=CC=C4)OCC5=CC=CC=C5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CO[C@H]2[C@@H]([C@H](OC([C@@H]2OCC3=CC=CC=C3)O)C(=O)OCC4=CC=CC=C4)OCC5=CC=CC=C5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H34O7 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
554.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl 2,3,4-Tri-O-benzyl-D-glucuronate |
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